![molecular formula C₁₃H₁₂ClN₃O₂ B1663335 Necrostatin 2 racemate CAS No. 852391-15-2](/img/structure/B1663335.png)
Necrostatin 2 racemate
Overview
Description
Necrostatin 2 racemate, also known as Nec-1s, 7-Cl-O-Nec1, Necrostatin-1 stable, or Necrostatin 1S, is a stable variant of Necrostatin-1 . It is a potent and specific inhibitor of receptor-interacting protein kinase 1 (RIPK1) that lacks the indoleamine 2,3-dioxygenase (IDO) targeting effect . It is more than 1000-fold selective for RIPK1 than for any other kinase out of 485 human kinases .
Molecular Structure Analysis
Necrostatin 2 racemate is a stable variant of Necrostatin-1 . More specific information about its molecular structure is not provided in the search results.Chemical Reactions Analysis
Necrostatin 2 is a potent necroptosis inhibitor . The specific chemical reactions involving Necrostatin 2 racemate are not detailed in the search results.Physical And Chemical Properties Analysis
Necrostatin 2 racemate has a molecular weight of 277.71 . It is soluble in DMSO . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Inhibition of RIPK1
Necrostatin 2 racemate is a potent and specific inhibitor of receptor-interacting protein kinase 1 (RIPK1) Ser/Thr kinase activity . It is more than 1000 times selective for RIPK1 than for any other kinase out of 485 human kinases .
Necroptosis Research
Necrostatin 2 racemate is initially discovered as an inhibitor of necroptosis, a pathway of programmed necrotic, caspase-independent cell death . This form of cell death is now known as necroptosis .
Investigation of Molecular Mechanisms
As a specific inhibitor of RIPK1 kinase, Necrostatin 2 racemate has become a critical and widely used tool for defining the function of RIP1 kinase in mediating necroptosis, apoptosis induced in the absence of cIAP1/2, and in the transcription of TNFα .
Study of Physiological and Pathological Roles
The physiological and pathological roles of necroptosis and RIP1 kinase have also been studied using Necrostatin 2 racemate .
Protection Against Cellular Injury
Inhibition of cellular injury in animal models by Necrostatin 2 racemate has indicated a role for RIP1 kinase after ischemic injury, bacterial and viral infections, as well as other acute injuries such as traumatic brain injury .
Mechanism of Action
Target of Action
Necrostatin 2 racemate, also known as Necrostatin-1 stable, Nec-1S, or 7-Cl-O-Nec1, is a potent and specific inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a form of programmed cell death .
Mode of Action
Necrostatin 2 racemate interacts with RIPK1 by binding to its ATP pocket, thereby inhibiting necroptosis in both murine and human cells . This interaction prevents the autophosphorylation of RIPK1, a critical step in the initiation of necroptosis .
Biochemical Pathways
The primary biochemical pathway affected by Necrostatin 2 racemate is the necroptosis signaling pathway . This pathway involves several key components, including RIPK1, RIPK3, and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . Necrostatin 2 racemate inhibits the activation of this pathway by blocking the function of RIPK1 .
Result of Action
The inhibition of RIPK1 by Necrostatin 2 racemate leads to a reduction in necroptosis, a form of cell death characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . This can have significant effects at the molecular and cellular levels, including the prevention of organ injury and immune-stress responses .
Safety and Hazards
properties
IUPAC Name |
5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Necrostatin 2 racemate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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